1-(4-ethylphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(4-Ethylphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with a unique structure that combines elements of benzodiazole and pyrrolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with 2-methoxybenzylamine to form an intermediate Schiff base, which is then cyclized with a suitable reagent to form the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethylphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- **1-(4-Ethylphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propane-2-amine
- **1-(4-Ethylphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butane-2-one
Uniqueness
1-(4-Ethylphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific combination of benzodiazole and pyrrolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H27N3O2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-4-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H27N3O2/c1-3-19-12-14-22(15-13-19)29-18-21(16-26(29)31)27-28-23-9-5-6-10-24(23)30(27)17-20-8-4-7-11-25(20)32-2/h4-15,21H,3,16-18H2,1-2H3 |
InChI Key |
LRDNXNYHYKVNAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5OC |
Origin of Product |
United States |
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